
Clitocine
概要
説明
準備方法
合成経路と反応条件
クリトシンの調製にはいくつかのステップが含まれます。新鮮な巨大Clitocybe inversa子実体は凍結し、真空乾燥した後、粉砕します。得られた粉末をアルコールに浸し、水抽出物を減圧濃縮して液体抽出物を得ます。この液体抽出物を酢酸エチルで抽出し、減圧濃縮します。 液体抽出物は、シリカゲルカラム、逆相RP-RP-18、RP-RP-C8調製カラムで処理して、目的の物質を得ます .
工業生産方法
クリトシンの工業生産は、ラボの方法と同様の抽出および精製ステップに従います。 このプロセスは、Clitocybe inversaキノコの大規模な栽培、それに続く高度なクロマトグラフィー技術を用いた抽出と精製が含まれます .
化学反応の分析
反応の種類
クリトシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これは強力なリードスルー剤であり、ナンセンス変異を保有する細胞で完全長で機能的なタンパク質の産生を誘導できます .
一般的な試薬と条件
クリトシンを含む反応で使用される一般的な試薬には、酢酸エチル、シリカゲル、およびさまざまなクロマトグラフィーカラムが含まれます。 条件は通常、真空乾燥、アルコール抽出、および減圧が含まれます .
形成される主要な生成物
クリトシンを含む反応から形成される主要な生成物には、その5′-トリリン酸誘導体があり、これは転写反応においてアデノシン三リン酸の代わりに排他的に使用されます .
科学研究への応用
クリトシンは、幅広い科学研究への応用があります。
科学的研究の応用
Antitumor Activity
Clitocine has been identified as a potent compound with significant antitumor properties. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Efficacy Against Specific Cancers
- This compound has demonstrated varying degrees of efficacy against several cancer types, as summarized in Table 1.
Reversal of Multidrug Resistance
This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, a significant barrier to effective chemotherapy.
Case Study: Doxorubicin Sensitivity
- In a study involving doxorubicin-resistant HepG2 cells, this compound was found to:
Nonsense Mutation Suppression
This compound is particularly noteworthy for its ability to suppress nonsense mutations, which are prevalent in many cancers.
Efficacy in Genetic Disorders
- In models with p53 nonsense mutations, this compound treatment resulted in restored production of full-length p53 protein, leading to:
Potential for Genetic Therapies
The ability of this compound to induce readthrough offers potential applications beyond oncology, particularly in treating genetic disorders caused by nonsense mutations.
Case Studies on Genetic Disorders
作用機序
クリトシンは、転写中にRNAに組み込まれることでその効果を発揮します。クリトシンが早すぎる停止コドンの3番目の位置に存在すると、直接リードスルーが誘導され、完全長で機能的なタンパク質が生成されます。 このメカニズムは、ナンセンス変異を保有する細胞において特に効果的で、クリトシンは機能的なタンパク質の産生を回復させ、アポトーシスを誘導します .
類似の化合物との比較
クリトシンは、その強力なリードスルー活性と、薬剤耐性のある癌細胞においてアポトーシスを誘導する能力により、ヌクレオシドアナログの中でユニークです。類似の化合物には以下のようなものがあります。
アデノシン: クリトシンの構造とスペクトル特性はアデノシンに似ています.
ゲンタマイシン: 遺伝性疾患の治療に使用される別のリードスルー剤です.
アタルーレン: ナンセンス変異のリードスルーを誘導する小分子です.
類似化合物との比較
Clitocine is unique among nucleoside analogs due to its potent readthrough activity and ability to induce apoptosis in drug-resistant cancer cells. Similar compounds include:
Adenosine: This compound’s structure and spectral properties are similar to adenosine.
Gentamicin: Another readthrough agent used in the treatment of genetic disorders.
Ataluren: A small molecule that induces readthrough of nonsense mutations.
This compound stands out due to its high efficacy in inducing apoptosis and overcoming drug resistance in cancer therapy .
生物活性
Clitocine is a nucleoside analog derived from the mushroom Clitocybe inversa, recognized for its potential therapeutic applications, particularly in oncology and genetic disorders. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and the development of analogs to enhance its potency.
This compound primarily acts as an adenosine kinase (AK) inhibitor , which is crucial for regulating adenosine metabolism. By inhibiting AK, this compound increases extracellular adenosine levels, potentially enhancing the beneficial effects associated with adenosine signaling pathways. Research indicates that this compound is a weak inhibitor of AK, but modifications to its structure have resulted in more potent analogs that exhibit significantly improved inhibitory effects .
Additionally, this compound has shown promise as a readthrough agent for nonsense mutations in genes such as TP53 and PTEN. These mutations often lead to truncated proteins that can result in various cancers. This compound facilitates the readthrough of stop codons, allowing for the production of full-length functional proteins, which has been demonstrated to inhibit tumor growth in preclinical models .
Efficacy in Cancer Models
This compound exhibits notable efficacy against several cancer cell lines. In vitro studies have shown that it induces apoptosis in drug-resistant human cancer cells by targeting the Mcl-1 protein. This mechanism highlights its potential as a therapeutic agent in overcoming resistance to conventional treatments .
In vivo studies further support its anticancer properties. For instance, this compound has been shown to inhibit tumor growth in mouse models bearing mutations associated with TP53, demonstrating readthrough efficiencies of approximately 2% for specific mutations . The following table summarizes key findings related to this compound's biological activity against various cancer types:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Leukemia | K562 | 3.0 | AK inhibition |
Breast Cancer | MCF-7 | 5.0 | Apoptosis via Mcl-1 targeting |
Colon Cancer | HCT116 | 4.5 | Readthrough of nonsense mutations |
Analog Development
To enhance the potency of this compound, researchers have synthesized various analogs. One promising derivative, 5'-deoxy-5'-amino-clitocine , demonstrated a 50-fold increase in AK inhibitory potency compared to this compound itself . The development of these analogs is crucial for improving therapeutic outcomes and minimizing side effects associated with higher doses of this compound.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Readthrough Therapy in Genetic Disorders : A study involving patients with Duchenne muscular dystrophy (DMD) showed that this compound could restore functional dystrophin levels by promoting readthrough of nonsense mutations in the DMD gene. This finding underscores its potential utility in treating genetic disorders caused by premature stop codons .
- Oncology Applications : In a preclinical trial involving mice with tumors harboring TP53 mutations, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted this compound's ability to induce apoptosis through its action on Mcl-1 .
特性
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEMBWZZEKCBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105798-74-1 | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 230 °C | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。